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molecular formula C16H16ClNO4 B8329723 Tert-butyl 2-(2-chloro-3-formylquinolin-6-yloxy)acetate

Tert-butyl 2-(2-chloro-3-formylquinolin-6-yloxy)acetate

Cat. No. B8329723
M. Wt: 321.75 g/mol
InChI Key: KTUOWJHXFVMPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802688B2

Procedure details

To a suspension of tert-butyl 2-(2-chloro-3-formylquinolin-6-yloxy)acetate (3.6 g, 11 mmol) in tert-butanol (150 mL) was added 2-methyl-2-butene (14.9 mL, 133 mmol) and a solution of sodium chlorite (8.27 g, 73.1 mmol) and sodium dihydrogenphosphate (8.10 g, 58.7 mmol) in water (50 mL). The reaction was allowed to stir at room temperature for 1 hour. The tert-butanol was removed in vacuo. The mixture was diluted with water (60 mL) and acidified to pH=4 with 1 N aqueous hydrochloric acid. The resulting precipitate was filtered, washed with water, and dried under vacuum to give the title compound (3.7 g, 100%) as a white solid. +ESI (M+H) 338.1; 1H NMR (400 MHz, CD3OD, δ): 8.69 (s, 1 H), 7.89 (d, J=9.19 Hz, 1 H), 7.56 (dd, J=9.19, 2.74 Hz, 1 H), 7.34 (d, J=2.93 Hz, 1 H), 4.76 (s, 2 H), 1.49 (s, 9 H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Quantity
8.27 g
Type
reactant
Reaction Step Three
Quantity
8.1 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]([CH:12]=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([O:14][CH2:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH:8]=2)[N:3]=1.CC(=CC)C.Cl([O-])=[O:29].[Na+].P([O-])(O)(O)=O.[Na+]>C(O)(C)(C)C.O>[C:19]([O:18][C:16](=[O:17])[CH2:15][O:14][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[N:3]=[C:2]([Cl:1])[C:11]([C:12]([OH:29])=[O:13])=[CH:10]2)([CH3:22])([CH3:21])[CH3:20] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1C=O)OCC(=O)OC(C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
14.9 mL
Type
reactant
Smiles
CC(C)=CC
Step Three
Name
Quantity
8.27 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Step Four
Name
Quantity
8.1 g
Type
reactant
Smiles
P(=O)(O)(O)[O-].[Na+]
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The tert-butanol was removed in vacuo
ADDITION
Type
ADDITION
Details
The mixture was diluted with water (60 mL)
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(COC=1C=C2C=C(C(=NC2=CC1)Cl)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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